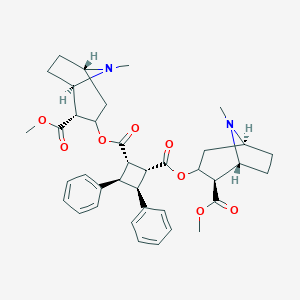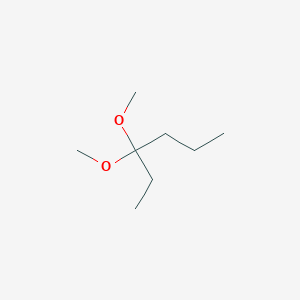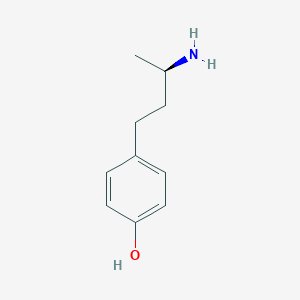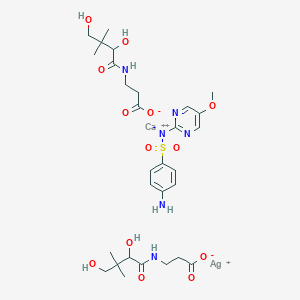
Cicatrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cicatrol is a synthetic compound that has been used in scientific research for a variety of applications. It is a unique molecule that has shown promise in various fields of study, including biochemistry, pharmacology, and physiology.
Mechanism of Action
The mechanism of action of Cicatrol is complex and not fully understood. However, it is believed to modulate various signaling pathways in cells, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Cicatrol in lab experiments is its versatility. It can be used in a variety of applications, including cell culture studies, animal models, and clinical trials. Additionally, this compound is a synthetic compound, which means that it can be easily modified to create derivatives with different properties.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its cost. This compound is a relatively expensive compound, which can limit its use in some research settings. Additionally, this compound is a synthetic compound, which means that it may not fully replicate the properties of natural compounds in some cases.
Future Directions
There are several future directions for research involving Cicatrol. One area of interest is in the development of new derivatives of this compound with improved properties. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of cancer and autoimmune diseases. Finally, there is interest in exploring the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.
Conclusion:
This compound is a synthetic compound that has shown promise in various fields of scientific research. Its versatility and ability to modulate various signaling pathways in cells make it a valuable tool for studying biochemical pathways and mechanisms. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
Synthesis Methods
Cicatrol is a synthetic compound that is typically synthesized using a multi-step process. The first step involves the synthesis of the intermediate molecule, which is then further modified to create the final product. The synthesis method typically involves the use of various chemical reagents and catalysts, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.
Scientific Research Applications
Cicatrol has been used in scientific research for a variety of applications. One of the primary uses of this compound is in the study of biochemical pathways and mechanisms. It has been shown to modulate various signaling pathways in cells, which can provide insight into the underlying mechanisms of various diseases and disorders.
properties
CAS RN |
123774-77-6 |
|---|---|
Molecular Formula |
C29H43AgCaN6O13S |
Molecular Weight |
863.7 g/mol |
IUPAC Name |
calcium;silver;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C11H11N4O3S.2C9H17NO5.Ag.Ca/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2-7H,12H2,1H3;2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;/q-1;;;+1;+2/p-2 |
InChI Key |
JIATYBYHEXWFRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ca+2].[Ag+] |
synonyms |
calcium pantothenate - carboxymethylcellulose - glycerin - silver sulfameter - xylene calcium pantothenate, carboxymethylcellulose, glycerin, silver sulfameter, xylene drug combination CF-100 cicatrol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



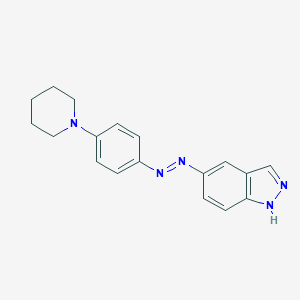
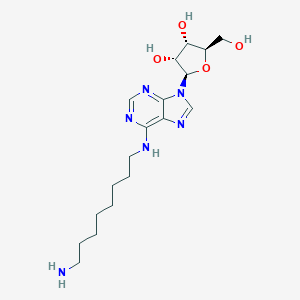
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)



